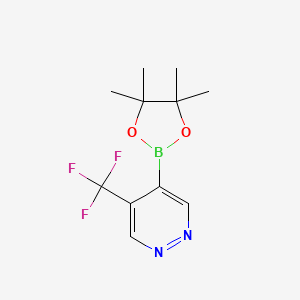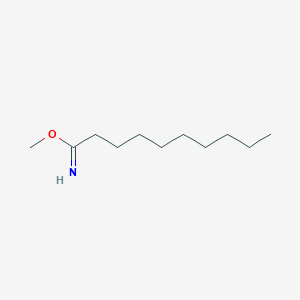
Methyl decanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl decanimidate is an organic compound that belongs to the class of imidates. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imido group. This compound is particularly known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl decanimidate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction produces methyl decanoate, which can then be converted to this compound through subsequent reactions involving amines and other reagents.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes followed by purification steps to ensure high purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates.
Chemical Reactions Analysis
Types of Reactions: Methyl decanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Decanoic acid.
Reduction: Decylamine.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Methyl decanimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme mechanisms.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl decanimidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Methyl methacrylate: Another ester compound with similar reactivity but different applications.
Methyl cyanoformate: Used in organic synthesis with distinct chemical properties.
Uniqueness: Methyl decanimidate is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical transformations adds to its versatility.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
methyl decanimidate |
InChI |
InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(12)13-2/h12H,3-10H2,1-2H3 |
InChI Key |
NDIILPIWPBKTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




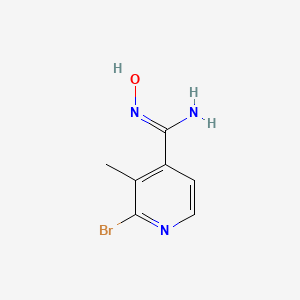
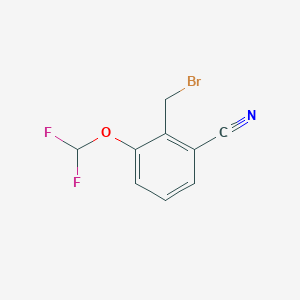

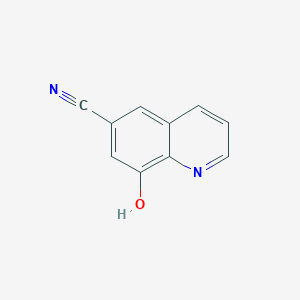
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12958006.png)

![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)


![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)
